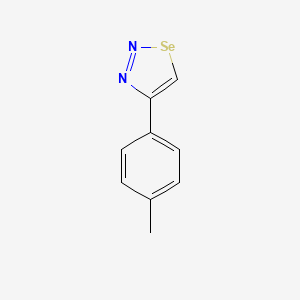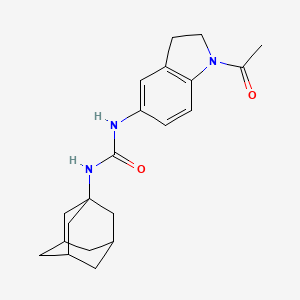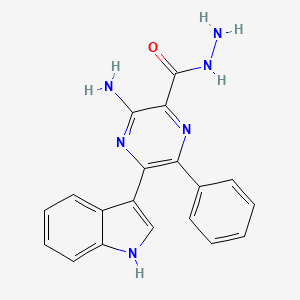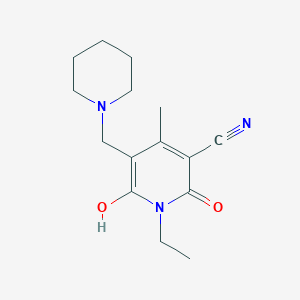![molecular formula C18H29N3O B11065020 10'-Isopropyl-5',6',7',8'-tetrahydrospiro[cyclohexane-1,2'-[1,3,10]triaza[4A,8](methanoiminomethano)quinazolin]-4'(3'H)-one](/img/structure/B11065020.png)
10'-Isopropyl-5',6',7',8'-tetrahydrospiro[cyclohexane-1,2'-[1,3,10]triaza[4A,8](methanoiminomethano)quinazolin]-4'(3'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10’-Isopropyl-5’,6’,7’,8’-tetrahydrospiro[cyclohexane-1,2’-[1,3,10]triaza4A,8quinazolin]-4’(3’H)-one is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
The synthesis of 10’-Isopropyl-5’,6’,7’,8’-tetrahydrospiro[cyclohexane-1,2’-[1,3,10]triaza4A,8quinazolin]-4’(3’H)-one involves several steps. One common method is the Mannich reaction, which involves the aminomethylation of 5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one with formaldehyde and methylamine in ethanol . The reaction conditions typically include the use of different alcohols such as methanol, ethanol, isopropyl alcohol, and isobutyl alcohol to achieve the best yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10’-Isopropyl-5’,6’,7’,8’-tetrahydrospiro[cyclohexane-1,2’-[1,3,10]triaza4A,8quinazolin]-4’(3’H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other complex organic molecules.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 10’-Isopropyl-5’,6’,7’,8’-tetrahydrospiro[cyclohexane-1,2’-[1,3,10]triaza4A,8quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with cellular receptors and enzymes, leading to various physiological effects. For example, its ganglioblocking properties are due to its interaction with nicotinic acetylcholine receptors, inhibiting neurotransmission.
Comparison with Similar Compounds
Similar compounds to 10’-Isopropyl-5’,6’,7’,8’-tetrahydrospiro[cyclohexane-1,2’-[1,3,10]triaza4A,8quinazolin]-4’(3’H)-one include other spirocyclic compounds and quinazolinone derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties. Some examples of similar compounds include:
- 5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one
- Spirodesertols A and B, which are spirocyclic diterpenoids with unique structural motifs
The uniqueness of 10’-Isopropyl-5’,6’,7’,8’-tetrahydrospiro[cyclohexane-1,2’-[1,3,10]triaza4A,8quinazolin]-4’(3’H)-one lies in its specific spirocyclic structure and the presence of the isopropyl group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H29N3O |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
9-propan-2-ylspiro[3,5,9-triazatricyclo[5.3.3.01,6]tridec-5-ene-4,1'-cyclohexane]-2-one |
InChI |
InChI=1S/C18H29N3O/c1-13(2)21-11-14-7-6-8-17(12-21)15(14)19-18(20-16(17)22)9-4-3-5-10-18/h13-14H,3-12H2,1-2H3,(H,20,22) |
InChI Key |
PVFDZWQSSPZQAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2CCCC3(C1)C2=NC4(CCCCC4)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(6-amino-7-cyano-8H-[1,3]dioxolo[4,5-g]chromen-8-yl)phenoxy]acetamide](/img/structure/B11064945.png)
![Methyl 2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-methoxypropanoate](/img/structure/B11064948.png)



![3,4-dichloro-N-[(4-chlorophenyl)(phenyl)methyl]benzamide](/img/structure/B11064965.png)
![ethyl 1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazole-3-carboxylate](/img/structure/B11064973.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11064981.png)
![2-({2-Oxo-2-[(phenylcarbonyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B11064986.png)
![2-(3,5-dimethyl-7-oxo[1,2,4]triazolo[4,3-a]pyrimidin-8(7H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11064987.png)

![4-(4-{[(3,4-dichlorophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11065009.png)
![7-(4-methylpiperazin-1-yl)-3-(naphthalen-1-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11065010.png)
![(4Z)-2,2,5,5-tetramethyl-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}dihydrofuran-3(2H)-one](/img/structure/B11065013.png)
